molecular formula C12H19NO2 B2488011 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2167171-95-9

1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2488011
CAS No.: 2167171-95-9
M. Wt: 209.289
InChI Key: GXRSLRVOCIVZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that features a pyrrolidine ring, an oxane ring, and a propenone group. This compound is of interest due to its unique structure, which combines elements that are commonly found in bioactive molecules. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the oxane ring is a six-membered oxygen-containing heterocycle. The propenone group is a three-carbon chain with a double bond and a ketone functional group.

Preparation Methods

The synthesis of 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of a pyrrolidine derivative with an oxane derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propenone group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has various scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential bioactivity and interactions with biological targets. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity. In industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as pyrrolidine derivatives or oxane derivatives. These compounds share structural similarities but may differ in their chemical reactivity, bioactivity, and applications. For example, pyrrolidine derivatives are known for their use in medicinal chemistry as scaffolds for drug development, while oxane derivatives are often studied for their potential as bioactive molecules. The unique combination of the pyrrolidine and oxane rings in this compound sets it apart from other compounds and may contribute to its distinct properties and applications.

Properties

IUPAC Name

1-[2-(oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(14)13-8-5-6-10(13)11-7-3-4-9-15-11/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRSLRVOCIVZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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